![molecular formula C16H15IN2O2S B3162923 N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide CAS No. 882747-27-5](/img/structure/B3162923.png)
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide
描述
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide is a complex organic compound that features an indole moiety linked to a benzenesulfonamide group with an iodine atom at the para position
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic possibilities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide typically involves the coupling of tryptamine with 4-iodobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the iodine atom is replaced by another group.
Oxidation: Oxidized forms of the indole ring.
Reduction: Reduced forms of the indole ring or the sulfonamide group.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used to investigate the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
相似化合物的比较
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different aromatic substituent.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an indole moiety with different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom, which can participate in unique chemical reactions and enhance the compound’s biological activity. The combination of the indole and sulfonamide groups also provides a versatile scaffold for further functionalization and study .
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQODKISMYJRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224485 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-27-5 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)

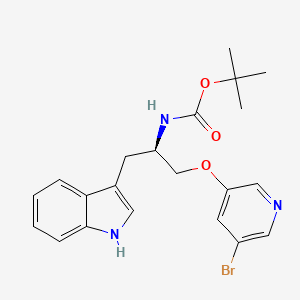
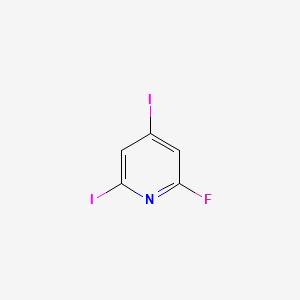
![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)
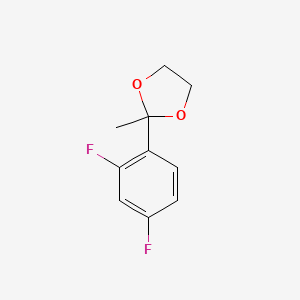
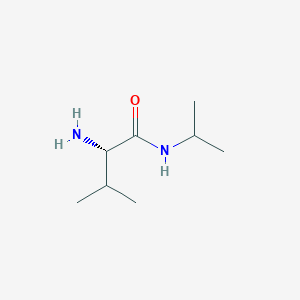
![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)
![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)
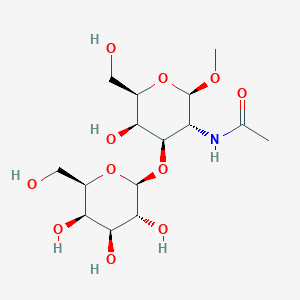
![N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea](/img/structure/B3162916.png)
![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
